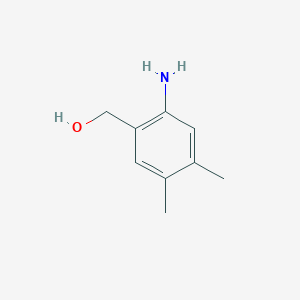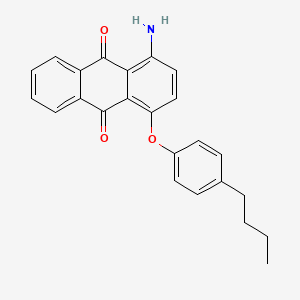![molecular formula C14H15N7O6 B13127714 N-[4-Amino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]-L-glutamic acid CAS No. 62693-21-4](/img/structure/B13127714.png)
N-[4-Amino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]-L-glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-Amino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]-L-glutamic acid is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with amino and nitroanilino groups, as well as an L-glutamic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Amino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]-L-glutamic acid typically involves the nucleophilic substitution reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 4-nitroaniline and L-glutamic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include controlled temperature and solvent systems to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the reaction rate and yield, making it a viable method for industrial synthesis . The process involves the careful control of reaction parameters such as temperature, pressure, and reaction time to optimize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-Amino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas in the presence of a catalyst for reduction reactions, and bases like sodium hydroxide for substitution reactions . The reaction conditions typically involve controlled temperature and pressure to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of substituted triazine derivatives .
Applications De Recherche Scientifique
N-[4-Amino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]-L-glutamic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[4-Amino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]-L-glutamic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-[4-Amino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]-L-glutamic acid can be compared with other triazine derivatives such as:
2,4,6-Trichloro-1,3,5-triazine: A precursor used in the synthesis of various triazine derivatives.
4-Amino-2,6-dimethoxypyrimidine: Another triazine derivative with different substituents and properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the L-glutamic acid moiety, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
62693-21-4 |
|---|---|
Formule moléculaire |
C14H15N7O6 |
Poids moléculaire |
377.31 g/mol |
Nom IUPAC |
(2S)-2-[[4-amino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]amino]pentanedioic acid |
InChI |
InChI=1S/C14H15N7O6/c15-12-18-13(16-7-1-3-8(4-2-7)21(26)27)20-14(19-12)17-9(11(24)25)5-6-10(22)23/h1-4,9H,5-6H2,(H,22,23)(H,24,25)(H4,15,16,17,18,19,20)/t9-/m0/s1 |
Clé InChI |
QDZDYMDOZVHNSW-VIFPVBQESA-N |
SMILES isomérique |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N[C@@H](CCC(=O)O)C(=O)O)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N)NC(CCC(=O)O)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluoro-3-iodo-3H-pyrrolo[2,3-b]pyridine](/img/structure/B13127632.png)


![3-(Aminomethyl)-7,9,12-trimethyl-2H-[1,4]oxazino[2,3,4-ij]pyrido[3,2-g]quinoline-5,11(3H,12H)-dione](/img/structure/B13127658.png)



![Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]-](/img/structure/B13127672.png)
![Benzyl 3,3-difluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13127680.png)
![1,10-Bis[p-(aminomethyl)phenoxy]decane](/img/structure/B13127681.png)
![2,4-Diamino-1-(hexahydrocyclopenta[b]pyrrol-1(2H)-yl)butan-1-one](/img/structure/B13127686.png)



